Risuteganib (trifluoroacetate salt)

Description

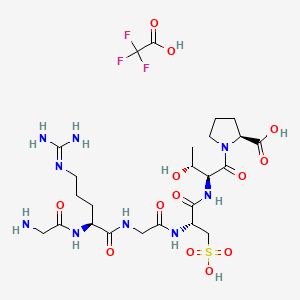

Risuteganib (trifluoroacetate salt) is a synthetic RGD (arginyl-glycyl-aspartic acid)-class peptide that modulates multiple integrin isoforms, which are critical in cellular adhesion, signaling, and homeostasis . The trifluoroacetate salt form is chosen for its stability and compatibility with pharmaceutical formulations, ensuring consistent bioavailability and efficacy.

Properties

Molecular Formula |

C24H40F3N9O13S |

|---|---|

Molecular Weight |

751.7 g/mol |

IUPAC Name |

(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C22H39N9O11S.C2HF3O2/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25;3-2(4,5)1(6)7/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42);(H,6,7)/t11-,12+,13+,14+,17+;/m1./s1 |

InChI Key |

WLTGXURCDLTUBR-CIEQAUARSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Key Steps in SPPS:

-

Resin Selection : A Wang or Rink amide resin is typically used to anchor the C-terminal amino acid.

-

Amino Acid Coupling : Iterative coupling of Fmoc-protected amino acids using activators like HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases such as DIPEA (N,N-diisopropylethylamine).

-

Deprotection : Fmoc groups are removed with 20% piperidine in DMF (dimethylformamide).

-

Cyclization : For cyclic peptides like risuteganib, intramolecular disulfide bond formation is achieved using oxidizing agents like iodine or DMSO.

Table 1: Representative SPPS Parameters for Risuteganib Precursor

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Resin | Rink amide MBHA | C-terminal anchoring |

| Coupling Reagent | HBTU/DIPEA | Activates carboxyl group |

| Deprotection Solution | 20% piperidine in DMF | Removes Fmoc groups |

| Cyclization Agent | 0.1M iodine in DCM:MeOH (1:1) | Forms disulfide bonds |

Cleavage and Side-Chain Deprotection

After SPPS, the peptide-resin undergoes cleavage to release the crude peptide. Trifluoroacetic acid (TFA) is the primary reagent for both cleavage and deprotection of acid-labile side-chain protecting groups (e.g., tert-butyl, trityl).

Typical Cleavage Cocktail:

-

TFA (94%) : Primary cleavage agent.

-

Water (3%) : Scavenges carbocations.

-

Triisopropylsilane (2%) : Prevents alkylation side reactions.

-

Ethanedithiol (1%) : Removes acetamidomethyl (Acm) protecting groups.

The reaction proceeds for 2–4 hours at room temperature, after which the peptide is precipitated in cold diethyl ether and centrifuged.

Purification via Reverse-Phase HPLC

Crude risuteganib is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. The trifluoroacetate counterion is introduced during this stage via the mobile phase.

Table 2: HPLC Purification Conditions

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-C18 (250 × 21.2 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 10% B to 50% B over 30 minutes |

| Flow Rate | 8 mL/min |

| Detection | UV at 220 nm |

Fractions containing >95% pure risuteganib (verified by LC-MS) are pooled and lyophilized to obtain the trifluoroacetate salt.

Salt Formation and Lyophilization

The final step involves converting the purified peptide into its trifluoroacetate salt form. This is achieved by dissolving the peptide in a TFA-containing solution (e.g., 0.1% TFA in water) and lyophilizing to remove volatile components.

Table 3: Solubility Profile of Risuteganib (Trifluoroacetate Salt)

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | ≥50 | Preferred for stock solutions |

| Water | 10–20 | pH-dependent solubility |

| PEG 300 | 15–25 | Used in formulation studies |

Lyophilized risuteganib is stored at -20°C, with stability exceeding four years under inert conditions.

Analytical Characterization

Quality control includes:

Table 4: Key Characterization Data

| Parameter | Result | Method |

|---|---|---|

| Purity | ≥95% | RP-HPLC (220 nm) |

| Molecular Weight | 637.7 g/mol | ESI-MS |

| Disulfide Bond Integrity | Confirmed | Ellman’s assay |

Challenges and Process Optimization

-

Oxidative Stability : The disulfide bond in risuteganib necessitates strict anaerobic conditions during synthesis to prevent over-oxidation.

-

Scale-Up Limitations : SPPS is cost-prohibitive for large-scale production. Recent advances in liquid-phase peptide synthesis (LPPS) or hybrid methods may offer alternatives.

-

Counterion Exchange : While TFA ensures solubility, residual traces can interfere with biological assays. Dialysis against ammonium acetate is used pre-clinically .

Chemical Reactions Analysis

Risuteganib (trifluoroacetate salt) undergoes various chemical reactions, including:

Substitution: It interacts with integrins, arresting aberrant blood vessel growth mediated by integrins αVβ3, αVβ5, and α5β1.

Common reagents used in these reactions include hydroquinone and tert-Butyl Hydroperoxide. The major products formed are the reduced levels of reactive oxygen species and pro-apoptotic proteins .

Scientific Research Applications

Ophthalmology

Risuteganib is primarily investigated for its efficacy in treating retinal diseases such as:

- Age-Related Macular Degeneration (AMD) : In Phase II clinical trials, risuteganib demonstrated comparable efficacy to anti-VEGF therapies while offering a longer half-life and lower cost. A post hoc analysis of a randomized trial indicated that patients with better baseline outer retinal integrity showed significant improvements in best-corrected visual acuity (BCVA) following treatment with risuteganib .

- Diabetic Macular Edema : The compound has shown promise in protecting RPE cells from oxidative damage associated with diabetic conditions, potentially improving outcomes for patients suffering from diabetic macular edema .

Mitochondrial Function Support

Research indicates that risuteganib's ability to enhance mitochondrial function may extend beyond ocular applications. Its protective effects on mitochondrial bioenergetics suggest potential therapeutic uses in:

- Cardiovascular Diseases : Preliminary animal studies have shown improvements in cardiac function when treated with risuteganib, indicating its potential role in managing heart failure .

- Neurodegenerative Diseases : Given the role of mitochondrial dysfunction in neurodegeneration, risuteganib may also be explored as a treatment option for conditions like Alzheimer's disease .

Table 1: Summary of Clinical Trials Involving Risuteganib

Mechanism of Action

Risuteganib exerts its effects by targeting integrins and enhancing mitochondrial functions. It preferentially binds to the retinal pigment epithelium layer in the retina, protecting these cells from oxidative stress. The compound enhances mitochondrial basal, maximal, and ATP-related respirations, thereby maintaining mitochondrial stability and function . This mechanism is crucial in treating retinal diseases where oxidative stress and mitochondrial dysfunction are prominent .

Comparison with Similar Compounds

Integrin-Targeting Peptides

RGD Trifluoroacetate

- Structure & Mechanism : Similar to risuteganib, RGD trifluoroacetate binds integrins (e.g., αvβ3, α5β1) to regulate cell adhesion and migration .

- Applications : Primarily used in in vitro research (e.g., cancer cell studies) rather than clinical therapy.

- Key Difference : Risuteganib is optimized for therapeutic use, with demonstrated clinical efficacy in AMD, while RGD trifluoroacetate remains a research tool .

ALG-1001 (Luminate®)

- Structure : A small-molecule integrin inhibitor targeting αvβ3, αvβ5, and α5β1 integrins .

- Clinical Data: In a Phase 2b trial for diabetic macular edema (DME), ALG-1001 showed non-inferiority to bevacizumab (anti-VEGF) with 7.1 letters BCVA improvement and 12-week durability .

- Comparison : Both risuteganib and ALG-1001 target integrins, but ALG-1001’s broader integrin affinity may explain its earlier BCVA improvements compared to structural changes (e.g., OCT-CMT) .

| Parameter | Risuteganib | ALG-1001 | RGD Trifluoroacetate |

|---|---|---|---|

| Primary Use | AMD therapy | DME therapy | Research tool |

| Integrin Targets | Multiple isoforms | αvβ3, αvβ5, α5β1 | Broad (cell-specific) |

| Clinical Efficacy | 48% ≥8 letters BCVA gain | 7.1 letters BCVA gain | N/A |

| Safety Profile | No adverse events reported | No SAEs reported | Not applicable |

Trifluoroacetate Salts in Therapeutics

Vapreotide (Trifluoroacetate Salt)

- Application : Somatostatin analog used for endocrine disorders .

- Purity : ≥95%, similar to risuteganib’s high-purity formulation .

- Differentiation : While both use trifluoroacetate for stability, vapreotide targets hormone receptors, contrasting with risuteganib’s integrin focus .

Triptorelin (Trifluoroacetate Salt)

- Application : Gonadotropin-releasing hormone agonist for prostate cancer .

- Structure : Peptide-based, like risuteganib, but with distinct receptor targeting .

- Key Insight : Trifluoroacetate salts enhance solubility and shelf-life across therapeutic peptides, regardless of target .

Salt Form Optimization

Evidence from preclinical studies on LF-3-88 (a nicotinic receptor agonist) highlights that trifluoroacetate salts may outperform tartrate or hydrochloride salts in specific assays (e.g., SmartCube test), though all forms showed similar efficacy in forced swim tests (FST) . This underscores the importance of salt selection in optimizing pharmacokinetics and bioavailability, as seen in risuteganib’s development.

Q & A

Q. What are the key physicochemical properties of risuteganib trifluoroacetate salt, and how do they influence experimental design?

Risuteganib’s trifluoroacetate salt form enhances solubility in aqueous buffers (critical for intravitreal administration) but may introduce trifluoroacetic acid (TFA) residues during synthesis. Analytical methods like reverse-phase HPLC (≥95% purity thresholds) and mass spectrometry are essential to confirm molecular integrity (C133H233N61O31S2·xC2HF3O2) . Stability studies under varying pH (4–9) and temperature (4°C–25°C) are recommended to assess degradation products, particularly TFA-related impurities .

Q. How do integrin-regulatory mechanisms of risuteganib differ from other RGD-class peptides?

Unlike linear RGD peptides (e.g., RGD Trifluoroacetate, TP13432378808-45-6), risuteganib’s multi-domain structure (D-Arg repeats + Cys-Gln-Cys motif) enables dual modulation of αvβ3 and α5β1 integrins. Methodologically, surface plasmon resonance (SPR) or fluorescence polarization assays are used to quantify binding affinities (KD values), while oxidative stress models (e.g., hydrogen peroxide-treated RPE cells) validate its cytoprotective effects .

Q. What are validated in vitro assays to assess risuteganib’s anti-oxidative activity?

- ROS Quantification : DCFH-DA fluorescence in ARPE-19 cells under oxidative stress (IC50 reported at ~10 µM) .

- Mitochondrial Function : JC-1 staining for membrane potential changes.

- Integrin Activation : Flow cytometry with FITC-labeled anti-αvβ3 antibodies .

Advanced Research Questions

Q. How should researchers design preclinical studies to evaluate risuteganib’s efficacy in age-related macular degeneration (AMD)?

- Animal Models : Use Nrpd3−/− mice or laser-induced choroidal neovascularization (CNV) models.

- Endpoints : OCT imaging for retinal thickness, electroretinography (ERG) for functional recovery, and immunohistochemistry for integrin expression .

- Dose Optimization : 1.0 mg intravitreal injections in primates showed no adverse events over 32 weeks, but longitudinal studies (>6 months) are needed to assess TFA accumulation risks .

Q. How to resolve contradictions between in vitro potency and clinical trial outcomes?

In the Phase IIb trial (NCT04627428), 48% of patients gained ≥8 ETDRS letters at Week 28, but variability exists due to patient stratification (e.g., baseline oxidative stress biomarkers like 8-OHdG). Mitigation strategies:

Q. What analytical challenges arise in quantifying trifluoroacetate counterion residues, and how are they addressed?

TFA residues (common in peptide synthesis) can interfere with NMR (19F signal at δ −76 ppm) and LC-MS. Solutions:

Q. What are the implications of risuteganib’s trifluoroacetate salt on environmental safety in lab settings?

TFA is a persistent environmental pollutant (half-life >10 years). Waste must be neutralized with NaOH (yielding NaTFA) and disposed via certified biohazard contractors. Alternative counterions (e.g., acetate) are under investigation but may compromise solubility .

Methodological Resources

- Synthesis & Purification : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by TFA cleavage and lyophilization .

- Data Validation : Use CiteAb’s reagent filters (application: integrin assays; validation: SPR/flow cytometry) to benchmark against published protocols .

- Toxicology : NIST Chemistry WebBook for TFA safety thresholds (oral LD50: 200 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.